1-(2-Iodophenyl)-3-propylurea
CAS No.:
Cat. No.: VC10648507
Molecular Formula: C10H13IN2O
Molecular Weight: 304.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13IN2O |
|---|---|
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | 1-(2-iodophenyl)-3-propylurea |
| Standard InChI | InChI=1S/C10H13IN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
| Standard InChI Key | WSODLNLGAXDRHZ-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)NC1=CC=CC=C1I |
| Canonical SMILES | CCCNC(=O)NC1=CC=CC=C1I |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2-Iodophenyl)-3-propylurea is C₁₀H₁₃IN₂O, with a calculated molecular weight of 320.13 g/mol. Its structure consists of a phenyl ring bearing an iodine atom at the 2-position and a urea group (–NH–C(O)–NH–) substituted with a propyl chain (–CH₂CH₂CH₃) at one nitrogen atom. The iodine atom introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions .
Key Structural Features:
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Ortho-Iodo Substitution: The iodine atom at the 2-position creates steric hindrance, potentially affecting binding interactions in biological systems.
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Propyl Urea Chain: The three-carbon alkyl chain enhances lipophilicity compared to methyl or ethyl analogs, as evidenced by a predicted LogP of 2.8–3.2 .
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Hydrogen-Bonding Capacity: The urea moiety can donate and accept hydrogen bonds, a property critical for interactions with biological targets such as enzymes .
Synthesis and Preparation Methods
Conventional Synthetic Route
The synthesis of 1-(2-Iodophenyl)-3-propylurea typically involves the reaction of 2-iodoaniline with propyl isocyanate under controlled conditions .
Procedure:
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Reaction Setup: Dissolve 2-iodoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere.
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Addition of Propyl Isocyanate: Add propyl isocyanate (1.2 equiv) dropwise over 30 minutes, maintaining temperature below 10°C.
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Stirring and Workup: Stir the mixture at room temperature for 12–24 hours. Quench with ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate .
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Purification: Isolate the crude product via vacuum filtration and purify by recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
Yield: 65–75% (typical for urea derivatives).
Industrial-Scale Production
Industrial synthesis may employ continuous-flow reactors to enhance efficiency. Key optimizations include:
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Catalytic Acceleration: Use of Lewis acids (e.g., ZnCl₂) to reduce reaction time .
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Solvent Recycling: Recovery of DCM via distillation to minimize waste .
Physicochemical Properties
The low aqueous solubility and moderate LogP suggest suitability for lipid-rich environments, such as cell membranes or hydrophobic enzyme pockets .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The iodine atom undergoes facile substitution reactions:
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With Sodium Azide: Forms 2-azidophenyl-3-propylurea, a potential click chemistry intermediate.
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With Grignard Reagents: Yields alkylated phenyl derivatives .
Urea Group Reactivity
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Hydrolysis: Under acidic conditions, the urea moiety hydrolyzes to form 2-iodoaniline and propylamine .
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Oxidation: Treatment with KMnO₄ generates nitro derivatives, though this is rarely employed due to side reactions .
Biological Activity and Mechanisms
While direct studies on 1-(2-Iodophenyl)-3-propylurea are sparse, structurally related urea derivatives exhibit notable bioactivity:
Enzyme Inhibition
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sEH (Soluble Epoxide Hydrolase): Adamantyl- and cyclohexyl-urea analogs inhibit sEH at IC₅₀ values of 6.4–15 µM, suggesting potential for hypertension therapy .
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Aspartyl Proteases: Urea derivatives bind catalytic dyads via hydrogen bonds, a mechanism plausible for this compound .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight (g/mol) | LogP | IC₅₀ (sEH) |
|---|---|---|---|
| 1-(2-Iodophenyl)-3-propylurea | 320.13 | 3.1 | N/A |
| 1-(4-Chlorophenyl)-3-methylurea | 200.65 | 2.3 | 45 µM |
| N,N′-Diadamantylurea | 400.61 | 5.8 | 6.4 µM |
Key Insights:
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Halogen Impact: Iodine’s polarizability enhances binding affinity compared to chlorine but reduces solubility .
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Alkyl Chain Effects: Propyl groups balance lipophilicity and steric effects better than methyl or adamantyl .
Applications and Future Directions
Pharmaceutical Development
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Hypertension Therapy: Potential as an sEH inhibitor, leveraging urea’s transition-state mimicry .
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Anticancer Agents: Cytotoxicity observed in phenylurea analogs (IC₅₀ ~15 µM).
Chemical Synthesis
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